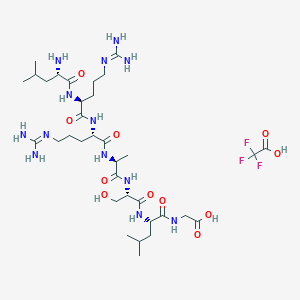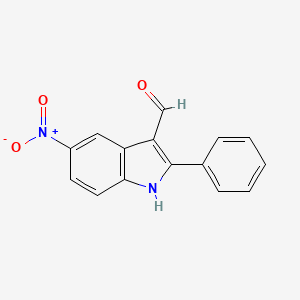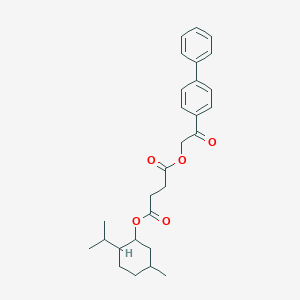
Kemptide TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kemptide TFA is a synthetic heptapeptide with the sequence LRRASLG, which acts as a substrate for cyclic adenosine monophosphate-dependent protein kinase (PKA). It is commonly used in biochemical research to study kinase activity and inhibition. The compound is often provided as a trifluoroacetic acid (TFA) salt to enhance its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kemptide TFA is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using a deprotecting agent like piperidine.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder .
Chemical Reactions Analysis
Types of Reactions
Kemptide TFA primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue by protein kinase A. This phosphorylation is crucial for studying kinase activity and inhibition .
Common Reagents and Conditions
Reagents: Adenosine triphosphate (ATP), magnesium ions (Mg²⁺), and protein kinase A.
Major Products
The major product of the phosphorylation reaction is phospho-Kemptide, where the serine residue is phosphorylated. This product is used to study the activity and inhibition of protein kinase A .
Scientific Research Applications
Kemptide TFA is widely used in various scientific research fields:
Chemistry: It serves as a model substrate for studying enzyme kinetics and phosphorylation mechanisms.
Biology: It is used to investigate cellular signaling pathways involving protein kinase A.
Medicine: Research on this compound contributes to understanding diseases related to kinase dysregulation, such as cancer and cardiovascular diseases.
Industry: It is employed in the development of kinase inhibitors, which are potential therapeutic agents
Mechanism of Action
Kemptide TFA exerts its effects through phosphorylation by protein kinase A. The mechanism involves the transfer of the γ-phosphoryl group from ATP to the serine residue of Kemptide. Aspartate 166 in protein kinase A acts as a base catalyst, abstracting a proton from the serine hydroxyl group, facilitating the nucleophilic attack on the γ-phosphoryl group of ATP. This results in the formation of phospho-Kemptide and adenosine diphosphate (ADP) .
Comparison with Similar Compounds
Similar Compounds
Leupeptin: A tripeptide that inhibits serine and cysteine proteases.
Pepstatin: A pentapeptide that inhibits aspartic proteases.
Angiotensin II: An octapeptide involved in blood pressure regulation.
Uniqueness
Kemptide TFA is unique due to its specific role as a substrate for cyclic adenosine monophosphate-dependent protein kinase. Unlike other peptides, it is specifically designed to study the phosphorylation activity of this kinase, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C34H62F3N13O11 |
|---|---|
Molecular Weight |
885.9 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H61N13O9.C2HF3O2/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48;3-2(4,5)1(6)7/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39);(H,6,7)/t18-,19-,20-,21-,22-,23-;/m0./s1 |
InChI Key |
YTHNQIOAEDPEJM-PXILYFGCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one](/img/structure/B12467123.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467136.png)
![(4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid](/img/structure/B12467155.png)
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467159.png)
![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B12467174.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12467185.png)




![4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467220.png)
![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467229.png)
![disodium 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-2,6-dioxo-1,8-dihydropurine-1,8-diide](/img/structure/B12467233.png)
